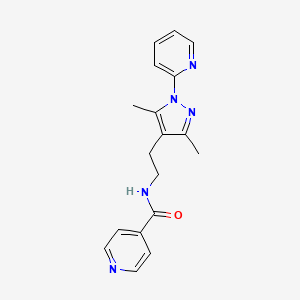

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-13-16(8-12-21-18(24)15-6-10-19-11-7-15)14(2)23(22-13)17-5-3-4-9-20-17/h3-7,9-11H,8,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJORWXDBAFCOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole, through a condensation reaction with hydrazine hydrate and an appropriate diketone.

Alkylation: The pyrazole derivative is then subjected to alkylation using an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl group.

Amidation: The final step involves the reaction of the alkylated pyrazole with isonicotinic acid or its derivatives in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired isonicotinamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. Studies have shown that derivatives of this scaffold can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally related to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide have been evaluated for their ability to target specific oncogenic pathways, leading to promising results in preclinical models .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory cytokine production and inhibit the activation of NF-kB pathways, which are critical in the inflammatory response . This makes it a potential candidate for treating chronic inflammatory diseases.

Neuroprotective Applications

Recent studies have explored the neuroprotective effects of compounds related to this compound. These compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Compounds derived from the pyrazolo[3,4-b]pyridine framework have demonstrated antimicrobial activity against various pathogens. The incorporation of the pyridine moiety enhances their interaction with microbial targets, leading to effective inhibition of bacterial growth . This suggests potential applications in developing new antimicrobial agents.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can serve as a precursor for synthesizing various derivatives with modified biological activities. For example, altering substituents on the pyrazole or pyridine rings can lead to compounds with enhanced potency or selectivity for specific biological targets .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation; induction of apoptosis in treated cells. |

| Study 2 | Anti-inflammatory Effects | Modulated cytokine production; inhibited NF-kB pathway activation in vitro. |

| Study 3 | Neuroprotection | Provided protection against oxidative stress; potential implications for Alzheimer's disease treatment. |

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound is compared below with structurally related analogs from recent literature. Key differences lie in substituents, linker groups, and heterocyclic systems, which influence physicochemical properties and bioactivity.

Stability and Toxicity Considerations

- The isonicotinamide group offers hydrolytic stability compared to ester-linked analogs.

- Thiadiazole derivatives () may exhibit higher toxicity due to reactive sulfur atoms, whereas the target compound’s pyridine-pyrazole scaffold could reduce off-target effects .

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a pyrazole moiety, and an isonicotinamide group. Its molecular formula is , with a molecular weight of 274.34 g/mol. The presence of these functional groups contributes to its potential interactions with biological targets.

This compound primarily acts as an inhibitor of the bromodomain and extraterminal (BET) protein family. This family of proteins plays crucial roles in regulating gene expression related to cell cycle progression, apoptosis, and growth. By inhibiting BET proteins, this compound can disrupt various cellular processes, potentially leading to altered cellular functions or cell death.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can selectively inhibit cancer cell lines, demonstrating significant cytotoxicity against various tumor types. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.65 | High cytotoxicity |

| HeLa (Cervical) | 2.41 | Moderate cytotoxicity |

| PANC-1 (Pancreatic) | 0.75 | Significant growth inhibition |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-Virulence Properties

In addition to its anticancer effects, this compound has shown potential as an anti-virulence therapeutic against pathogenic bacteria. It targets specific virulence factors produced by bacteria, which are essential for their pathogenicity. This mode of action could provide a novel approach to treating infections without promoting resistance typically associated with conventional antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study demonstrated that this compound significantly inhibited the proliferation of cancer cells in vitro, with mechanisms involving cell cycle arrest at the G0-G1 phase .

- Virulence Factor Inhibition : Another research highlighted its ability to inhibit toxins produced by pathogenic bacteria, showcasing its dual role in both cancer therapy and infectious disease management .

- Selectivity and Potency : The compound has been characterized as a selective inhibitor of BET proteins with nanomolar affinity, indicating potential for targeted therapies in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Begin with nucleophilic substitution or coupling reactions between pyrazole and pyridine moieties. Use high-resolution NMR (¹H/¹³C) to confirm intermediate structures. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst) via Design of Experiments (DoE) to enhance yield and purity. For pyrazole derivatives, Appel salt reactions under controlled pH and temperature have shown efficacy in analogous systems .

Q. How can researchers characterize the structural and electronic properties of this compound to validate its synthesis?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : Assign peaks to confirm substituent positions on pyrazole and pyridine rings.

- XRD : Resolve crystal packing and intermolecular interactions.

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.

- DFT Calculations : Model electronic distributions to predict reactivity .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer) for this compound?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase profiling). Compare results with structurally similar pyrazole-acetamide derivatives, which have demonstrated antileishmanial activity via proteasome inhibition . Include positive controls (e.g., doxorubicin) and validate statistical significance using ANOVA.

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. predicted biological activity data for this compound?

- Methodological Answer : Perform structure-activity relationship (SAR) analysis using:

- Molecular Docking : Identify binding modes with target proteins (e.g., kinases).

- Metabolomics : Track metabolic stability and degradation products via LC-MS.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications. Cross-reference with proteomics data from analogous compounds to isolate confounding variables .

Q. What experimental frameworks are recommended to study the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Integrate multi-omics approaches:

- Transcriptomics : Identify differentially expressed genes post-treatment.

- Chemoproteomics : Map protein targets using activity-based probes.

- Network Pharmacology : Construct interaction networks to uncover polypharmacological effects. Link findings to a theoretical framework (e.g., systems biology) to contextualize mechanisms .

Q. How can computational models improve the design of derivatives with enhanced selectivity?

- Methodological Answer : Use:

- QSAR Models : Train on datasets of pyrazole-pyridine hybrids to predict bioactivity.

- MD Simulations : Assess ligand-protein dynamics over microsecond timescales.

- ADMET Prediction : Optimize pharmacokinetic properties (e.g., logP, solubility) using tools like SwissADME. Validate predictions with in vitro permeability assays (e.g., Caco-2) .

Methodological and Theoretical Considerations

Q. How should researchers address challenges in reconciling contradictory data from biochemical assays vs. computational predictions?

- Methodological Answer : Apply Bayesian statistical models to weigh experimental uncertainty against computational error margins. Validate hypotheses using orthogonal assays (e.g., SPR for binding kinetics vs. ITC for thermodynamics). Incorporate negative controls to rule out assay artifacts .

Q. What strategies are effective for integrating heterogeneous data (e.g., crystallography, kinetics) into a cohesive mechanistic model?

- Methodological Answer : Use data fusion techniques:

- Hierarchical Clustering : Group datasets by biological relevance.

- Pathway Enrichment Analysis : Highlight overrepresented biological processes.

- Machine Learning : Train classifiers to identify cross-dataset correlations. Anchor results to a conceptual framework (e.g., enzyme kinetics theory) to ensure interpretability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.